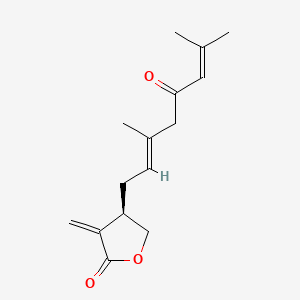

Anthecotuloide

Description

Structure

3D Structure

Properties

CAS No. |

23971-84-8 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(4R)-4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+/t13-/m0/s1 |

InChI Key |

WSKLYRKBPFVGEJ-KKNAONHISA-N |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/C[C@H]1COC(=O)C1=C)/C)C |

Canonical SMILES |

CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |

Origin of Product |

United States |

The Chemical Landscape of Cotula anthemoides Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotula anthemoides L., a member of the Asteraceae family, is an aromatic plant with a history of use in traditional medicine for treating ailments such as headaches, colic, and chest colds. The therapeutic potential of this plant is largely attributed to the complex mixture of volatile compounds present in its essential oil. This technical guide provides a comprehensive overview of the chemical composition of Cotula anthemoides essential oil, drawing from various scientific studies. It presents a detailed breakdown of its chemical constituents, outlines the methodologies employed for its analysis, and visualizes the experimental workflow for a clearer understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of natural products for drug discovery and development.

Chemical Composition of Cotula anthemoides Essential Oil

The chemical profile of Cotula anthemoides essential oil is rich in monoterpenes and sesquiterpenes, with significant variations observed based on the geographical origin of the plant material and the specific plant parts used for extraction (leaves, stems, or flowers).

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the chemical constituents of Cotula anthemoides essential oil. The tables below summarize the findings from key studies, showcasing the percentage composition of major and minor compounds.

Table 1: Chemical Composition of Cotula anthemoides Essential Oil from Egypt. [1][2][3][4][5]

| Compound | Leaf & Stem Oil (%) | Flower Oil (%) |

| Oxygenated Monoterpenes | 96.72 | 97.87 |

| Camphor | 88.79 | 86.45 |

| trans-Thujone | 5.14 | 10.40 |

| Borneol | - | 0.11 |

| Pinocarvone | 0.21 | 0.12 |

| Terpinen-4-ol | 0.12 | 0.15 |

| α-Terpineol | 0.28 | 0.25 |

| cis-para-Menth-2-ene-1-ol | 0.15 | 0.19 |

| Eucalyptol | 0.19 | 0.20 |

| Monoterpene Hydrocarbons | 1.21 | 0.89 |

| β-Pinene | 0.25 | 0.18 |

| α-Terpinene | 0.11 | 0.09 |

| D-Limonene | 0.43 | 0.31 |

| γ-Terpinene | 0.42 | 0.31 |

| Oxygenated Sesquiterpenes | 0.25 | 0.21 |

| Bornyl acetate | 0.25 | 0.21 |

| Sesquiterpene Hydrocarbons | 0.47 | 0.43 |

| Longifolene | 0.13 | 0.11 |

| cis-β-Farnesene | 0.18 | 0.16 |

| Germacrene D | 0.16 | 0.16 |

| Other Compounds | ||

| Octanol acetate | 0.13 | - |

Table 2: Major Components of Cotula anthemoides Essential Oil from Algeria. [1][5][6]

| Compound | Aerial Parts Oil (%) |

| Camphor | 27.4 |

| Santolinatriene | 13.0 |

| Thujone | 12.9 |

| Camphene | 10.7 |

| Curcumene | 5.3 |

Experimental Protocols

The characterization of Cotula anthemoides essential oil involves a series of standard laboratory procedures, from the extraction of the oil to its detailed chemical analysis.

Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation.[6][7][8]

-

Apparatus : A Clevenger-type apparatus is typically used.[9]

-

Procedure :

-

Fresh aerial parts of Cotula anthemoides (leaves, stems, and flowers) are collected.

-

The plant material is subjected to hydrodistillation for a specified period, typically 3 hours.

-

The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

The oil is stored in sealed, dark vials at a low temperature (e.g., 4°C) until analysis to prevent degradation.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual volatile compounds within an essential oil.[9][11]

-

Instrumentation : A typical setup includes a gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Conditions :

-

Column : A capillary column, such as a CP-Wax 52 CB (50 m x 0.32 mm, 0.25 μm film thickness), is often employed.[9]

-

Carrier Gas : Helium is commonly used as the carrier gas with a defined flow rate (e.g., 1 mL/min).[9]

-

Oven Temperature Program : A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 230°C at a rate of 3°C/min, holding the final temperature for a period like 20 minutes.[9]

-

Injector Temperature : The injector is maintained at a high temperature, for instance, 250°C, to ensure rapid volatilization of the sample.[9]

-

Injection Volume and Split Ratio : A small volume of the diluted essential oil (e.g., 0.1 μL of a 1% solution in n-hexane) is injected with a specific split ratio (e.g., 20:1).[9]

-

-

Mass Spectrometry Conditions :

-

Component Identification : The identification of the chemical constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds and established mass spectral libraries (e.g., NIST, Wiley).[12]

Visualized Workflows and Relationships

To further elucidate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Essential Oil Analysis

This diagram illustrates the sequential steps involved from plant material collection to the final chemical composition analysis.

Dominant Chemical Classes in Cotula anthemoides Essential Oil

This diagram shows the hierarchical relationship of the major chemical classes found in the essential oil.

Conclusion

The essential oil of Cotula anthemoides is a rich source of bioactive compounds, with camphor and thujone often being the most abundant constituents. The significant variability in its chemical composition based on geographical location underscores the importance of detailed chemical analysis for any research or drug development endeavor. The protocols and data presented in this guide offer a solid foundation for further investigation into the pharmacological properties of this promising medicinal plant. Researchers are encouraged to consider the chemotypic variations of Cotula anthemoides in their studies to ensure reproducibility and to potentially uncover novel therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. longdom.org [longdom.org]

- 9. GEOGRAPHICAL IMPACT ON ESSENTIAL OIL COMPOSITION OF ENDEMIC KUNDMANNIA ANATOLICA HUB.-MOR. (APIACEAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 12. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

Bioactive Compounds in Cotula anthemoides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cotula anthemoides L., a member of the Asteraceae family, is a plant with a rich history in traditional medicine, where it has been utilized for its anti-inflammatory, analgesic, and antiseptic properties.[1][2] This guide provides a comprehensive overview of the bioactive compounds identified in C. anthemoides, with a focus on their chemical composition, biological activities, and the experimental methodologies used for their isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.

Chemical Composition of Bioactive Compounds

The phytochemical landscape of Cotula anthemoides is diverse, encompassing a range of compound classes, most notably essential oils and flavonoids. The composition of these compounds can vary based on the part of the plant analyzed (leaves, stems, or flowers).

Essential Oil Composition

The essential oils of C. anthemoides are predominantly composed of monoterpenes. Gas chromatography-mass spectrometry (GC-MS) analysis has revealed camphor and trans-thujone as the major constituents in both the leaves/stems and flowers.[1][3]

Table 1: Chemical Composition of Essential Oils from Cotula anthemoides [1][3]

| Compound | Leaves and Stems (%) | Flowers (%) |

| Camphor | 88.79 | 86.45 |

| trans-Thujone | 5.14 | 10.40 |

| β-Pinene | 0.25 | 0.15 |

| α-Terpinene | 0.07 | 0.05 |

| D-Limonene | 0.13 | 0.09 |

| Eucalyptol | 0.31 | 0.22 |

| γ-Terpinene | 0.10 | 0.07 |

| cis-para-Menth-2-ene-1-ol | 0.18 | 0.13 |

| Pinocarvone | 0.15 | 0.11 |

| Borneol | - | 0.11 |

| Terpinen-4-ol | 0.35 | 0.25 |

| α-Terpineol | 0.28 | 0.20 |

| Octanol acetate | 0.11 | 0.08 |

| Bornyl acetate | 0.45 | 0.32 |

| Longifolene | 0.09 | 0.06 |

| cis-β-Farnesene | 0.12 | 0.09 |

| Germacrene D | 0.14 | 0.10 |

Flavonoids and Other Bioactive Compounds

A novel sulfonylated flavonol glucoside, 5,7,4',5'-tetrahydoxyflavonol 2'-[propanoic acid-(2″'-acetoxy-1″'-sulfonyl)]-5'-O-β-d-glucopyranoside, has been isolated from the aerial parts of C. anthemoides.[2][4] In addition to this new compound, fifteen other known compounds have been identified.[2][4]

Biological Activities and Signaling Pathways

The bioactive compounds in Cotula anthemoides exhibit a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

The essential oils of C. anthemoides have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5][6] The anti-inflammatory mechanism involves the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1][5][6] Molecular docking studies have suggested that bornyl acetate has a high affinity for the COX-2 receptor, while cis-p-menth-2-ene-1-ol shows a strong affinity for the TNF-α receptor.[5]

Caption: Inhibition of LPS-induced inflammatory pathways by C. anthemoides bioactive compounds.

Antioxidant and Tyrosinase Inhibitory Activity

Several compounds isolated from C. anthemoides have been evaluated for their antioxidant and tyrosinase inhibitory activities. The antioxidant activity is often assessed using the DPPH radical scavenging assay.

Table 2: Antioxidant and Tyrosinase Inhibitory Activities of Selected Compounds from Cotula anthemoides [2][4][7]

| Compound | Activity | IC50 / EC50 (µM) |

| Compound 6 (unspecified) | DPPH Radical Scavenging | 9.1 ± 0.4 |

| Compound 11 (unspecified) | Tyrosinase Inhibition | 85 ± 0.8 |

| Compound 9 (unspecified) | Tyrosinase Inhibition | 95 ± 1.5 |

| Compound 1 (5,7,4',5'-tetrahydoxyflavonol derivative) | Tyrosinase Inhibition | 100 ± 0.5 |

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and analysis of bioactive compounds from Cotula anthemoides.

Extraction of Essential Oils

A common method for the extraction of essential oils from the aerial parts (leaves, stems, and flowers) of C. anthemoides is hydrodistillation.[3]

-

Plant Material Preparation: Freshly collected plant material is air-dried in the shade.

-

Hydrodistillation: The dried plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.

-

Oil Collection and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

Isolation of Flavonoids and Other Compounds

The isolation of non-volatile bioactive compounds typically involves solvent extraction followed by chromatographic separation.[2][4]

-

Extraction: The air-dried and powdered aerial parts of the plant are macerated with a solvent (e.g., 95% ethanol) at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation: Each fraction is subjected to various chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and preparative thin-layer chromatography (pTLC), to isolate individual compounds.

Caption: A generalized experimental workflow for the isolation of bioactive compounds.

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.[2][4]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compounds.[2][4]

-

UV-Vis Spectroscopy: Used to observe the electronic transitions within the molecule, which is particularly useful for flavonoid identification.

Biological Activity Assays

-

DPPH Radical Scavenging Assay: This assay is used to evaluate the antioxidant activity of the isolated compounds. The assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[2][4]

-

Tyrosinase Inhibitory Assay: This assay assesses the ability of the compounds to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis.[2][4]

-

Anti-inflammatory Assay (in vitro):

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The cells are treated with the essential oil or isolated compounds from C. anthemoides.

-

Analysis: The levels of pro-inflammatory mediators such as COX-2 and TNF-α in the cell lysate or culture medium are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[1][5]

-

Conclusion

Cotula anthemoides is a promising source of bioactive compounds with significant therapeutic potential, particularly in the areas of anti-inflammatory and antioxidant applications. This guide has summarized the key chemical constituents, their biological activities, and the experimental protocols for their study. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential for development into novel therapeutic agents. The detailed methodologies and data presented herein provide a solid foundation for future investigations in this field.

References

- 1. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A new sulfonylated flavonoid and other bioactive compounds isolated from the aerial parts of Cotula anthemoides L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Traditional Medicinal Uses of Cotula anthemoides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the traditional medicinal uses, phytochemistry, and pharmacological activities of Cotula anthemoides. The information is compiled from ethnobotanical studies and modern scientific research to facilitate further investigation and potential drug development.

Traditional Medicinal Applications

Cotula anthemoides, a member of the Asteraceae family, has a rich history of use in traditional medicine across various cultures. Its applications range from treating inflammatory conditions to alleviating common ailments.

Anti-inflammatory and Analgesic Uses

Traditionally, Cotula anthemoides is widely recognized for its anti-inflammatory and pain-relieving properties. A common preparation involves creating a poultice from the crushed and warmed flower heads, which is then applied topically to soothe rheumatic pain.[1] A hot water paste of the plant is also used in remote areas to treat inflammation associated with fractures.[2][3] Furthermore, a decoction of the leaves, often in combination with Prunella vulgaris and Salix alba, is traditionally consumed to remedy rheumatism and general body pain.[2][3]

Dermatological Applications

In the Purulia district of West Bengal, India, traditional healers frequently use Cotula anthemoides for the treatment of various skin ailments.[4] It is also used to address chilblains, which are painful, itching swellings on the skin caused by exposure to cold.[5]

Respiratory and Digestive Complaints

The plant is a traditional remedy for common respiratory and digestive issues. It is used to alleviate headaches, colic, and chest colds.[2][3][6] Additionally, it has been traditionally used for pulmonary and stomach troubles.[2][3]

Postpartum Care

In some traditional practices, a hot water extract of Cotula anthemoides, combined with other herbs, is used for bathing after childbirth to relieve headache, fever, and muscular pains.[5]

Phytochemical Composition

Scientific studies have identified a diverse range of bioactive compounds in Cotula anthemoides, which are believed to be responsible for its medicinal properties. These include flavonoids, alkaloids, tannins, saponins, phenolic acids, and essential oils.

Quantitative Phytochemical Analysis

The following tables summarize the quantitative phytochemical composition of different parts of Cotula anthemoides.

Table 1: Total Phenolic, Flavonoid, and Protein Content

| Plant Part | Total Phenolic Content (g GA equiv./100g) | Total Flavonoid Content (g QE equiv./100g) | Protein Content (µg/mL) |

| Aerial Part | 10.88 ± 0.35 | 4.022 ± 0.27 | 82.43 ± 0.98 |

| Root Part | 3.28 ± 0.19 | 0.181 ± 0.01 | 14.93 ± 0.73 |

| Source: Mahato et al. |

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

| Plant Part | IC50 (mg/mL) |

| Aerial Part | 0.376 ± 0.03 |

| Root Part | 0.546 ± 0.04 |

| Source: Mahato et al. |

Table 3: Essential Oil Composition of Aerial Parts (Leaves, Stems, and Flowers)

| Compound | Leaves & Stems (%) | Flowers (%) |

| Camphor | 88.79 | 86.45 |

| trans-Thujone | 5.14 | 10.40 |

| Source: Refaey et al. |

Pharmacological Activities

Modern pharmacological studies have started to validate the traditional uses of Cotula anthemoides, particularly its anti-inflammatory, antioxidant, and antibacterial properties.

Anti-inflammatory Activity

The essential oil of Cotula anthemoides has demonstrated significant anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the essential oil was found to reduce the production of the pro-inflammatory cytokine TNF-α. The flower oil, in particular, showed a predominant effect in ameliorating pro-inflammatory cytokines and cyclooxygenase-2 (COX-2). This anti-inflammatory action is linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

Antioxidant Activity

The aerial parts of Cotula anthemoides have been shown to possess potent antioxidant properties, as evidenced by their ability to scavenge DPPH radicals. This activity is positively correlated with the high concentration of phenolic and flavonoid compounds found in the aerial parts of the plant.

Antibacterial Activity

Extracts from both the aerial and root parts of Cotula anthemoides have exhibited effective antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 4: Antibacterial Activity (Zone of Inhibition)

| Plant Part Extract | Staphylococcus aureus | Escherichia coli |

| Aerial Part | Effective Zone of Inhibition | Effective Zone of Inhibition |

| Root Part | Effective Zone of Inhibition | Effective Zone of Inhibition |

| Source: Mahato et al. The study notes effective inhibition but does not provide specific zone diameter measurements. |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of Cotula anthemoides.

In Vitro Anti-inflammatory Activity Assay

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and incubated at 37°C in a 5% CO2 atmosphere.

-

To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS).

-

The effect of Cotula anthemoides essential oil is evaluated by co-treating the cells with LPS and various concentrations of the essential oil.

Cytotoxicity Assay (MTT Assay):

-

To determine the non-toxic concentrations of the essential oil, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Cells are treated with different concentrations of the essential oil for 48 hours.

-

MTT solution is added to each well, and the cells are incubated for a further 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 540 nm using a microplate reader to determine cell viability.

Measurement of TNF-α Levels (ELISA):

-

The levels of the pro-inflammatory cytokine TNF-α in the cell culture supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

The reduction in TNF-α levels in the presence of the essential oil indicates its anti-inflammatory potential.

Phytochemical Analysis

Total Phenolic Content (TPC):

-

The TPC is determined using the Folin-Ciocalteu method.

-

An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution.

-

The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (e.g., 765 nm).

-

The TPC is expressed as gallic acid equivalents (GAE) per gram of dry weight.

Total Flavonoid Content (TFC):

-

The TFC is measured using the aluminum chloride colorimetric method.

-

The plant extract is mixed with sodium nitrite, followed by aluminum chloride.

-

After incubation, sodium hydroxide is added to the mixture.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

The TFC is expressed as quercetin equivalents (QE) per gram of dry weight.

Antioxidant Activity (DPPH Assay)

-

The free radical scavenging activity is evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Different concentrations of the plant extract are added to a solution of DPPH in a suitable solvent (e.g., methanol).

-

The mixture is incubated in the dark, and the decrease in absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

Antibacterial Activity (Agar Well Diffusion Method)

-

Bacterial cultures (Staphylococcus aureus and Escherichia coli) are spread evenly on the surface of a solid growth medium (e.g., Mueller-Hinton agar) in Petri dishes.

-

Wells are created in the agar using a sterile cork borer.

-

A specific volume of the plant extract is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.

Signaling Pathways and Experimental Workflows

LPS-induced Inflammatory Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by LPS in macrophages, leading to the production of the pro-inflammatory cytokine TNF-α, and the inhibitory effect of Cotula anthemoides essential oil.

Caption: LPS-induced NF-κB signaling pathway and its inhibition by Cotula anthemoides essential oil.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines the typical workflow for assessing the in vitro anti-inflammatory properties of Cotula anthemoides extracts.

References

- 1. phytojournal.com [phytojournal.com]

- 2. phcogres.com [phcogres.com]

- 3. researchgate.net [researchgate.net]

- 4. phcogres.com [phcogres.com]

- 5. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives | Semantic Scholar [semanticscholar.org]

Anti-inflammatory Properties of Cotula anthemoides Extracts: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cotula anthemoides L., a member of the Asteraceae family, is an herb with a history of use in traditional medicine for treating various ailments, including headaches, colic, rheumatism, and inflammation-related conditions.[1] This technical guide provides a comprehensive overview of the scientific evidence supporting the anti-inflammatory properties of Cotula anthemoides extracts, with a focus on the essential oil, which has been the primary subject of modern scientific investigation. The information presented herein is intended to support further research and development of novel anti-inflammatory agents.

Phytochemical Composition of Cotula anthemoides Essential Oil

The anti-inflammatory effects of Cotula anthemoides are largely attributed to the phytochemical constituents of its essential oil. Gas chromatography-mass spectrometry (GC-MS) analysis has revealed a composition rich in oxygenated monoterpenes.[1][2] The primary components identified in the essential oil from the leaves, stems, and flowers are camphor and trans-thujone.[1][2][3][4]

Table 1: Major Phytochemical Constituents of Cotula anthemoides Essential Oil [1][2][4]

| Compound | Chemical Class | Percentage in Leaf and Stem Oil (%) | Percentage in Flower Oil (%) |

| Camphor | Oxygenated Monoterpene | 88.79 | 86.45 |

| trans-Thujone | Oxygenated Monoterpene | 5.14 | 10.40 |

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of Cotula anthemoides essential oil has been evaluated using in vitro models, primarily with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and the enzyme cyclooxygenase-2 (COX-2).[1]

Effects on Pro-inflammatory Cytokines and Enzymes

Studies have demonstrated that essential oil extracted from the flowers of Cotula anthemoides significantly reduces the levels of TNF-α and COX-2 in LPS-stimulated RAW 264.7 cells.[1][2][3][4] The essential oil from the leaves and stems also showed inhibitory effects, although to a lesser extent than the flower oil.[1]

Table 2: Quantitative In Vitro Anti-inflammatory Effects of Cotula anthemoides Essential Oil on LPS-Stimulated RAW 264.7 Cells [1]

| Treatment (Concentration) | Target | Percentage Reduction/Effect |

| C. anthemoides Flower Essential Oil (10 µg/mL) | TNF-α | 67.86% reduction |

| C. anthemoides Leaf & Stem Essential Oil (10 µg/mL) | TNF-α | 50.72% reduction |

| Resveratrol (Positive Control) | TNF-α | 75.50% reduction |

| C. anthemoides Flower Essential Oil (10 µg/mL) | COX-2 | Significant suppression |

| Resveratrol (Positive Control) | COX-2 | 76.17% reduction |

Experimental Protocols

Essential Oil Extraction

The essential oil of Cotula anthemoides is typically extracted from the aerial parts of the plant (leaves, stems, and flowers) through hydrodistillation.[1]

Cell Culture and Treatment

The RAW 264.7 macrophage cell line is used as an in vitro model for inflammation. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For inducing an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). The experimental setup involves treating the LPS-stimulated cells with various concentrations of Cotula anthemoides essential oil.[1]

TNF-α and COX-2 Assays

The levels of TNF-α in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) kit. The activity of COX-2 in the cell lysates is also determined using a specific assay kit. These assays allow for the quantitative measurement of the inhibitory effects of the plant extracts on these key inflammatory mediators.[1]

Mandatory Visualizations

Mechanism of Action

The anti-inflammatory effects of Cotula anthemoides essential oil are believed to be mediated through the downregulation of pro-inflammatory signaling pathways. Lipopolysaccharide (LPS) typically activates inflammatory responses in macrophages through Toll-like receptor 4 (TLR4), which in turn activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes, including those for TNF-α and COX-2. The reduction in TNF-α and COX-2 levels following treatment with Cotula anthemoides essential oil suggests that its bioactive components, such as camphor and trans-thujone, may interfere with these signaling pathways.

Conclusion and Future Directions

The available scientific evidence strongly indicates that the essential oil of Cotula anthemoides possesses significant anti-inflammatory properties, primarily demonstrated through in vitro studies. The inhibition of key pro-inflammatory mediators like TNF-α and COX-2 highlights its potential as a source for the development of novel anti-inflammatory therapies.

However, to fully realize the therapeutic potential of Cotula anthemoides, further research is warranted. Future studies should focus on:

-

Investigating other extracts: Evaluating the anti-inflammatory properties of different types of extracts (e.g., methanolic, aqueous) from various parts of the plant.

-

In vivo studies: Conducting in vivo animal studies to confirm the anti-inflammatory efficacy and to assess the safety and pharmacokinetic profiles of the extracts.

-

Elucidating detailed mechanisms: Investigating the precise molecular targets and the detailed effects on the NF-κB and MAPK signaling pathways.

-

Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the therapeutic efficacy and safety of Cotula anthemoides extracts in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective anti-inflammatory agents from natural sources.

References

- 1. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Phytochemical Screening of the Asteraceae Family: From Bioactive Discovery to Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest and most diverse families of flowering plants, represents a rich reservoir of bioactive phytochemicals with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the methodologies and data pertinent to the phytochemical screening of this prominent plant family. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively explore the chemical diversity of Asteraceae and identify novel therapeutic leads. This guide covers detailed experimental protocols for the qualitative and quantitative analysis of major phytochemical classes, presents a compilation of quantitative data from various Asteraceae species, and explores the modulation of key signaling pathways by Asteraceae-derived compounds.

Major Phytochemical Classes in Asteraceae

The Asteraceae family is renowned for its complex and varied chemical composition. The primary classes of secondary metabolites that are the focus of phytochemical screening include:

-

Phenolic Compounds: This broad category includes phenolic acids, flavonoids, and tannins. These compounds are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Flavonoids, such as luteolin and apigenin-7-o-glucoside, have been identified as significant anti-inflammatory agents.[4]

-

Terpenoids: This is a large and structurally diverse class of phytochemicals. Within the Asteraceae, sesquiterpene lactones are particularly characteristic and are responsible for the bitter taste of many plants in this family.[5] They have been investigated for their anti-inflammatory and anticancer activities.

-

Alkaloids: These nitrogen-containing compounds exhibit a wide range of pharmacological activities. While not as universally present as phenolics or terpenoids in Asteraceae, they are still a significant class to screen for.[5]

-

Saponins: These glycosides are known for their detergent-like properties and have been shown to possess various biological activities, including anti-inflammatory and antimicrobial effects.

Experimental Protocols for Phytochemical Screening

A systematic phytochemical screening process is essential for the identification of bioactive compounds. The following section provides detailed protocols for both qualitative and quantitative analyses of the major phytochemical classes found in Asteraceae.

Plant Material Preparation and Extraction

A generalized workflow for the initial steps of phytochemical screening is presented below.

Caption: Figure 1. General Workflow for Plant Material Preparation and Extraction.

Protocol for Plant Material Preparation:

-

Collection and Authentication: Collect the desired plant part (leaves, flowers, stems, roots) and have it taxonomically identified by a botanist.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a hot air oven at a controlled temperature (typically 40-60°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Protocol for Solvent Extraction (Maceration):

-

Soaking: Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) in a sealed container. A common ratio is 1:10 (plant material:solvent, w/v).

-

Agitation: Agitate the mixture periodically for a set duration (e.g., 24-72 hours) at room temperature.

-

Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Storage: Store the crude extract in an airtight container at 4°C for further analysis.

Qualitative Phytochemical Screening

These preliminary tests provide a rapid indication of the presence of different phytochemical classes.

-

Principle: Alkaloids form a reddish-brown precipitate with Dragendorff's reagent (potassium bismuth iodide solution).

-

Reagent Preparation (Dragendorff's Reagent):

-

Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water.

-

Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

-

Stock solution: Mix equal volumes of Solution A and Solution B.

-

Working solution: Mix 1 mL of the stock solution with 2 mL of acetic acid and 10 mL of water before use.

-

-

Procedure:

-

Dissolve a small amount of the plant extract in dilute hydrochloric acid and filter.

-

To a few mL of the filtrate, add 1-2 drops of Dragendorff's reagent.

-

Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

-

Principle: In the presence of magnesium turnings and concentrated hydrochloric acid, flavonoids are reduced to form orange, pink, or red colored compounds.

-

Procedure:

-

Dissolve a small amount of the extract in ethanol.

-

Add a few magnesium turnings to the solution.

-

Add a few drops of concentrated hydrochloric acid.

-

Observation: The appearance of a pink, orange, or red color indicates the presence of flavonoids.

-

-

Principle: Tannins form a characteristic blue-black or greenish-black color with ferric chloride solution due to the formation of a complex between the phenolic hydroxyl groups of tannins and iron.

-

Procedure:

-

Dissolve a small amount of the extract in water and filter.

-

To the filtrate, add a few drops of 5% ferric chloride solution.

-

Observation: The formation of a blue-black or greenish-black precipitate indicates the presence of tannins.

-

-

Principle: Saponins, when shaken with water, produce a persistent froth due to their surfactant properties.

-

Procedure:

-

Dilute a small amount of the extract with 20 mL of distilled water in a graduated cylinder.

-

Shake vigorously for 15 minutes.

-

Observation: The formation of a stable foam of about 1 cm height that persists for at least 15 minutes indicates the presence of saponins.[6]

-

-

Principle: Terpenoids give a characteristic color reaction with acetic anhydride and concentrated sulfuric acid.

-

Procedure:

-

Dissolve a small amount of the extract in 2 mL of chloroform.

-

Add 10 drops of acetic anhydride and 2 drops of concentrated sulfuric acid.

-

Observation: The appearance of a reddish-brown or violet ring at the interface of the two liquids, which turns blue or green, indicates the presence of terpenoids.[7]

-

Quantitative Phytochemical Analysis

Quantitative assays are essential for determining the concentration of specific phytochemical classes in the plant extract.

-

Principle: The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the color is proportional to the total phenolic content.

-

Procedure:

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).

-

Pipette 0.5 mL of the extract solution into a test tube.

-

Add 2.5 mL of 10% Folin-Ciocalteu reagent.

-

After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

-

Prepare a calibration curve using gallic acid as a standard.

-

Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

-

Principle: Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex has a characteristic yellow color, and its absorbance is proportional to the flavonoid concentration.

-

Procedure:

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).

-

Pipette 0.5 mL of the extract solution into a test tube.

-

Add 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride solution, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.[8]

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 415 nm.[8]

-

Prepare a calibration curve using quercetin as a standard.

-

Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

-

-

Principle: Vanillin reacts with condensed tannins in the presence of a strong acid (HCl) to form a red-colored complex. The intensity of the color is proportional to the concentration of condensed tannins.

-

Procedure:

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).

-

Pipette 0.5 mL of the extract solution into a test tube.

-

Add 3 mL of 4% vanillin in methanol.

-

Add 1.5 mL of concentrated hydrochloric acid.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 500 nm.

-

Prepare a calibration curve using catechin as a standard.

-

Express the condensed tannin content as mg of catechin equivalents per gram of dry extract (mg CE/g).

-

Quantitative Phytochemical Data in Asteraceae

The following tables summarize the quantitative phytochemical content reported in various species of the Asteraceae family. These values can vary significantly depending on the plant part, geographical location, and extraction method used.

Table 1: Total Phenolic and Flavonoid Content in Selected Asteraceae Species

| Species | Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| Taraxacum officinale | Inflorescences | 23.30 | - | [9] |

| Taraxacum officinale | Leaves | 15.3 | - | [9] |

| Solidago virgaurea | Inflorescences | 20.00 | - | [9] |

| Tanacetum vulgare | Leaves | 14.67 | - | [9] |

| Elephantopus scaber | Leaves (lowland) | 0.570 (mg/mL extract) | 0.93 (mg/mL extract) | [7] |

| Ageratum conyzoides | Leaves (highland) | - | Highest level observed | [7] |

| Eclipta alba | - | Highest among tested | Highest among tested | [10] |

| Chrysanthellum americanum | - | Medium among tested | Medium among tested | [10] |

| Vernonia colorata | - | Lowest among tested | Lowest among tested | [10] |

| Lactuca sibirica | Herb (wild) | 110.64 | 26.94 | [11] |

| Ixeris chinensis | Herb (wild) | - | - | [11] |

Table 2: Saponin and Alkaloid Content in Selected Asteraceae Species

| Species | Plant Part | Saponin Content | Alkaloid Content (%) | Reference |

| Vernonia amygdalina | Leaf | 7.92 ± 0.46% (gravimetry) | - | [12] |

| Helianthus annuus | Stem | 7.74 ± 2.80% (gravimetry) | - | [12] |

| Hypochaeris radicata | Leaf | 16.67 ± 0.01 mg DE/100 g (colorimetry) | - | [12] |

| Avocado seed extract | Seed | 0.21% | 0.0232% | [7] |

Table 3: Tannin and Terpenoid Content in Selected Asteraceae Species

| Species | Plant Part | Tannin Content | Terpenoid Information | Reference |

| Taraxacum officinale | Root | Rich in tannins | - | [9] |

| Artemisia dracunculus | Leaves & Inflorescences | >200 mg TE/g | - | [13] |

| Achillea millefolium | Leaves | >200 mg TE/g | - | [13] |

| Artemisia absinthium | Herb | - | Contains sesquiterpene lactones (absinthin) and thujone | [14] |

| Chrysanthemum indicum | - | - | Rich in sesquiterpene lactones | [15] |

| Taraxacum officinale | Latex | - | Contains sesquiterpene lactones | [16] |

Signaling Pathways Modulated by Asteraceae Phytochemicals

Phytochemicals from the Asteraceae family exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development. Two key pathways that are frequently targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[17] Many phytochemicals from Asteraceae have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Figure 2. Inhibition of the NF-κB Signaling Pathway by Asteraceae Phytochemicals.

As depicted in Figure 2, inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκB and the release of the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Phytochemicals from Asteraceae, such as flavonoids and sesquiterpene lactones, can inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[18][19] This leads to a reduction in the production of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, cell proliferation, and apoptosis.[20] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK.

Caption: Figure 3. Modulation of the MAPK Signaling Pathway by Asteraceae Flavonoids.

Figure 3 illustrates that various cellular stressors and inflammatory signals can activate a cascade of MAP kinases. This leads to the phosphorylation and activation of transcription factors such as AP-1 and can also cross-talk with the NF-κB pathway.[6] Flavonoids from Asteraceae have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.[6][20] By inhibiting these signaling cascades, Asteraceae flavonoids can effectively suppress the inflammatory response.

Conclusion and Future Directions

The Asteraceae family is a treasure trove of bioactive compounds with immense potential for the development of new pharmaceuticals. This guide has provided a comprehensive overview of the phytochemical screening process, from sample preparation and extraction to detailed qualitative and quantitative analytical methods. The compiled quantitative data offers a valuable resource for comparing the phytochemical profiles of different Asteraceae species. Furthermore, the elucidation of the mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways, provides a rational basis for the development of targeted therapies.

Future research in this area should focus on the isolation and structural elucidation of novel bioactive compounds, comprehensive in vivo studies to validate the pharmacological activities observed in vitro, and clinical trials to assess the safety and efficacy of promising phytochemicals in humans. The integration of metabolomics and other 'omics' technologies will further accelerate the discovery and development of new drugs from the Asteraceae family. A schematic workflow for plant-derived drug discovery is presented in Figure 4.

Caption: Figure 4. Workflow for Plant-Derived Drug Discovery.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Authenticity and Bioactive Markers Search in the Phenolic‐Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asteraceae - Wikipedia [en.wikipedia.org]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug discovery from plant sources: An integrated approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Penetapan Kadar Senyawa Saponin Pada Batang dan Daun Beberapa Tanaman Pada Family Asteraceae | Makassar Natural Product Journal (MNPJ) [journal.farmasi.umi.ac.id]

- 13. bio-conferences.org [bio-conferences.org]

- 14. Artemisia absinthium - Wikipedia [en.wikipedia.org]

- 15. ask-ayurveda.com [ask-ayurveda.com]

- 16. Taraxacum - Wikipedia [en.wikipedia.org]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ask-ayurveda.com [ask-ayurveda.com]

- 20. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Terpenoids in Medicinal Plants: A Technical Guide for Researchers

A deep dive into the isolation, characterization, and mechanisms of action of novel terpenoids from medicinal plants, with a focus on anticancer diterpenoids from the Salvia genus. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and recent findings in this burgeoning field of natural product discovery.

Introduction: The Rich Pharmacopoeia of Terpenoids

Terpenoids, also known as isoprenoids, are the largest and most diverse class of naturally occurring organic compounds, with over 60,000 known structures.[1] Found in all living organisms, they play crucial roles in various biological processes. In plants, terpenoids are key components of essential oils and resins and are involved in defense mechanisms and as signaling molecules.[1] Their vast structural diversity translates into a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a fertile ground for the discovery of new therapeutic agents.[1][2]

This guide will focus on the discovery of novel terpenoids with a particular emphasis on the anticancer properties of diterpenoids isolated from medicinal plants of the Salvia genus. Recent research has unveiled a wealth of new abietane, clerodane, and labdane diterpenoids from these plants with potent cytotoxic activities against various cancer cell lines.[3][4][5] We will explore the detailed experimental protocols for their extraction, isolation, and structure elucidation, present their bioactivity data in a structured format, and delve into their molecular mechanisms of action, particularly their interaction with key signaling pathways.

Experimental Protocols: From Plant Material to Pure Compound

The journey from a medicinal plant to the identification of a novel bioactive terpenoid involves a series of meticulous experimental steps. The following sections outline the key methodologies employed in this process.

Plant Material Collection and Extraction

The initial step involves the careful collection and identification of the plant material. For instance, in the study of Salvia libanoticum, the roots were collected during the early flowering period and authenticated by a taxonomist.[4] The dried and powdered plant material is then subjected to extraction to isolate the desired compounds.

Table 1: Extraction Protocols for Terpenoids from Salvia Species

| Plant Species | Plant Part | Extraction Solvent | Extraction Method | Reference |

| Salvia libanoticum | Roots | Acetone | Soxhlet extraction | [4] |

| Salvia castanea | Roots and Rhizomes | Not specified | Not specified | [6] |

| Salvia bowleyana | Roots | Not specified | Not specified | [7] |

A general workflow for the extraction and isolation of terpenoids is depicted in the following diagram:

Caption: General workflow for the extraction and isolation of novel terpenoids.

Isolation and Purification of Novel Terpenoids

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to isolate the individual terpenoid compounds.

Detailed Protocol for the Isolation of Abietane Diterpenoids from Salvia libanoticum [4]

-

Initial Column Chromatography: The crude acetone extract is subjected to open column chromatography on silica gel.

-

Elution: A gradient of petroleum ether and dichloromethane is used as the mobile phase, followed by a gradient of dichloromethane and methanol.

-

Fraction Collection: Multiple fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are pooled and subjected to further column chromatography and preparative TLC to yield the pure diterpenoids.

A similar approach combining high-speed countercurrent chromatography with preparative high-performance liquid chromatography has been successfully used to isolate diterpenoids from Salvia bowleyana.[7]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Techniques for Terpenoid Structure Elucidation

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds, including their absolute stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores and conjugated systems. |

The structures of novel diterpenoids from Salvia castanea, including salvirrddones A-D, were elucidated using comprehensive spectroscopic analyses, quantum chemical calculations, and X-ray crystallography.[6]

Bioactivity of Novel Diterpenoids from Salvia Species

A significant driver for the discovery of novel terpenoids is their potential as therapeutic agents. The diterpenoids isolated from various Salvia species have demonstrated potent anticancer activity against a range of human cancer cell lines.

Anticancer Activity Data

The cytotoxic effects of these novel compounds are typically evaluated using in vitro cell viability assays, such as the MTT or sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 3: Anticancer Activity of Novel Diterpenoids from Salvia Species

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| 7α-Acetylhorminone | Salvia libanoticum | HCT116 (Colon) | 18 | [4] |

| 7α-Acetylhorminone | Salvia libanoticum | MDA-MB-231 (Breast) | 44 | [4] |

| Salvirrddone C (3) | Salvia castanea | Hep3B (Liver) | 3.01 - 11.63 | [6] |

| Guevarain B | Salvia guevarae | K562 (Leukemia) | 33.1 | [5] |

| 6α-hydroxy-patagonol acetonide | Salvia guevarae | K562 (Leukemia) | 39.8 | [5] |

Studies have shown that these compounds exhibit a dose-dependent inhibitory effect on cancer cell proliferation.[4] For example, salvirrddone C was shown to inhibit Hep3B cell proliferation, block the cell cycle at the G0/G1 phase, and induce apoptosis.[6]

Molecular Mechanisms of Action: Targeting Cancer Signaling Pathways

Understanding the molecular mechanisms by which these novel terpenoids exert their anticancer effects is crucial for their development as therapeutic agents. A growing body of evidence points to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The PI3K/Akt Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature of many cancers.[8] Several novel diterpenoids from Salvia species have been found to exert their anticancer effects by targeting this pathway.

Network pharmacological analysis and molecular docking studies have suggested that salvirrddone C may treat hepatocellular carcinoma by targeting the PI3K/Akt signaling pathway.[6] Similarly, abietane diterpenoids isolated from Torreya nucifera have been shown to disrupt influenza virus replication by blocking the PI3K/Akt signaling pathway, highlighting the broader therapeutic potential of targeting this pathway.[9][10]

The following diagram illustrates the proposed mechanism of action of novel anticancer diterpenoids on the PI3K/Akt signaling pathway:

Caption: Inhibition of the PI3K/Akt signaling pathway by novel diterpenoids.

Molecular docking studies can provide further insights into the specific interactions between these diterpenoids and the proteins of the PI3K/Akt pathway, helping to elucidate the precise mechanism of inhibition.

Conclusion and Future Directions

The discovery of novel terpenoids from medicinal plants continues to be a promising avenue for the development of new anticancer drugs. The diterpenoids isolated from Salvia species, with their potent and selective cytotoxic activities, represent a particularly exciting class of compounds.

Future research should focus on:

-

Detailed mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of these novel terpenoids is essential for their rational drug design and development.

-

In vivo studies: Evaluating the efficacy and safety of these compounds in preclinical animal models of cancer is a critical next step.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of these novel terpenoids can help to identify the key structural features responsible for their bioactivity and to optimize their therapeutic properties.

-

Synergistic combination studies: Investigating the potential of these compounds to enhance the efficacy of existing chemotherapeutic agents could lead to more effective combination therapies.

By continuing to explore the rich chemical diversity of the plant kingdom and by leveraging modern analytical and biological techniques, researchers can unlock the full therapeutic potential of these remarkable natural products.

References

- 1. Isolation and bioactivity of diterpenoids from the roots of Salvia grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of diterpenoids from Salvia castanea Diels f. tomentosa Stib and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway [mdpi.com]

- 10. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemo-Architectural Profile of Cotula anthemoides Essential Oil: A Technical Guide to Camphor and trans-Thujone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotula anthemoides L., a member of the Asteraceae family, is an aromatic plant with a history of use in traditional medicine. Its essential oil is a complex mixture of volatile compounds, with camphor and trans-thujone being consistently identified as major constituents. This technical guide provides a comprehensive overview of the quantitative composition of Cotula anthemoides essential oil, with a specific focus on these two bioactive monoterpenes. It details the experimental protocols for the extraction and analysis of the essential oil and presents a visualization of a key biological signaling pathway influenced by its components. This document is intended to serve as a resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Quantitative Composition of Cotula anthemoides Essential Oil

The chemical profile of Cotula anthemoides essential oil can vary based on geographical origin, the part of the plant used for extraction (e.g., leaves, stems, flowers), and the developmental stage of the plant. However, camphor and thujone (often as trans-thujone) are consistently reported as dominant components.

A study on Cotula anthemoides from Egypt revealed significant concentrations of camphor and trans-thujone in the essential oils of different plant parts[1][2][3][4]. The leaves and stems yielded an essential oil containing 88.79% camphor and 5.14% trans-thujone, while the flower essential oil contained 86.45% camphor and 10.40% trans-thujone[1][2][3]. In contrast, a study on the aerial parts of Algerian C. anthemoides reported camphor content at 27.4% and thujone at 12.9%[1][2][3].

The following table summarizes the quantitative data on the major components of Cotula anthemoides essential oil from a study on Egyptian-grown plants.

| Component | Leaves and Stems Essential Oil (%) | Flower Essential Oil (%) |

| Camphor | 88.79 | 86.45 |

| trans-Thujone | 5.14 | 10.40 |

| Borneol | Not Detected | 0.11 |

| Other Oxygenated Monoterpenes | 2.79 | 1.32 |

| Total Oxygenated Monoterpenes | 96.72 | 97.87 |

Experimental Protocols

The extraction and analysis of essential oils from Cotula anthemoides typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The process involves co-distilling the plant material with water. The steam carries the volatile essential oil components, which are then condensed and separated.

Protocol:

-

Plant Material Preparation: Fresh aerial parts (leaves, stems, and flowers) of Cotula anthemoides are collected and separated. The plant material is then comminuted (e.g., ground or chopped) to increase the surface area for efficient oil extraction.

-

Hydrodistillation Apparatus: A Clevenger-type apparatus is typically used. The apparatus consists of a round-bottom flask, a condenser, and a collection vessel.

-

Extraction Process:

-

A known quantity of the prepared plant material (e.g., 200 g) is placed in the round-bottom flask.

-

A sufficient volume of distilled water is added to immerse the plant material (e.g., 1.5 L).

-

The mixture is heated to boiling. The distillation is carried out for a specified duration (e.g., 3 hours) until no more oil is collected.

-

-

Oil Collection and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is typically used to dry the oil, removing any residual water. The pure oil is then stored in a sealed vial, protected from light, at a low temperature (e.g., 4°C) until analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.

Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., 1% solution in hexane or diethyl ether).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating terpene compounds (e.g., HP-5MS, DB-5).

-

GC Conditions:

-

Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) is typically used.

-

Ionization Energy: 70 eV.

-

Mass Range: Scanned over a range of m/z (e.g., 40-500 amu) to detect the characteristic mass fragments of the eluted compounds.

-

-

Component Identification and Quantification:

-

Identification: The identification of individual components is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of Cotula anthemoides essential oil.

Caption: Workflow for Essential Oil Extraction and Analysis.

Signaling Pathway: Anti-Inflammatory Action

The essential oil of Cotula anthemoides has demonstrated anti-inflammatory properties, which are attributed to its major components, including camphor and thujone[2][3][5]. These compounds can modulate inflammatory pathways, such as the one involving lipopolysaccharide (LPS)-induced inflammation in macrophages. A key aspect of this is the downregulation of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2)[2][4][5].

The following diagram illustrates a simplified signaling pathway for the anti-inflammatory effects of Cotula anthemoides essential oil components.

Caption: Anti-Inflammatory Signaling Pathway Modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Anti-Inflammatory Activity of Cotula anthemoides Essential Oil and In Silico Molecular Docking of Its Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethnopharmacological Relevance of Cotula Species: A Technical Guide for Researchers

The genus Cotula, belonging to the Asteraceae family, encompasses approximately 80 species, with a significant concentration in South Africa.[1][2] These plants, commonly known as buttonweeds or water buttons, are characterized by their disciform flower heads that typically lack ray florets.[3] For centuries, various Cotula species have been integral to traditional medicine systems worldwide for treating a wide array of ailments, sparking modern scientific interest in their therapeutic potential.

This guide provides a comprehensive overview of the ethnopharmacological relevance, phytochemistry, and pharmacological activities of Cotula species, tailored for researchers, scientists, and drug development professionals.

Traditional and Modern Ethnopharmacological Uses

Cotula species have a rich history of use in folk medicine. They are traditionally employed as anti-inflammatory, antipyretic, analgesic, and antiseptic agents.[1] Specific applications vary by species and region.

-

Cotula anthemoides L. : This species is traditionally used as a remedy for headaches, colic, and chest colds.[1][2] A leaf decoction, sometimes combined with other plants, is used to treat rheumatism and body pain.[1] In India, it is used by traditional healers for skin ailments, while in other regions, a hot water paste is applied to treat inflammation from fractures, and it is also used for pulmonary and stomach issues.[1][4]

-

Cotula cinerea Del. : Widely used in traditional medicine, this species is employed to treat colic, cough, diarrhea, digestive disorders, rheumatism, and urinary and pulmonary infections.[5][6] It is also used to alleviate fever and headaches.[5][6]

-

General Uses : Across the genus, herbal teas made from Cotula flowers are used to soothe asthma, colds, and fevers.[7] Topically, they can relieve irritation from insect bites.[7] In Peruvian cuisine, some species are used as a flavoring herb.[3][7]

Phytochemistry of Cotula Species

Phytochemical analyses have revealed a diverse array of secondary metabolites within the Cotula genus, which are believed to be responsible for their medicinal properties.

-

Essential Oils : The essential oils of Cotula species are rich in monoterpenes. In C. anthemoides, the major components identified are camphor and trans-thujone.[1][8] One study found camphor content to be as high as 88.79% in the leaves and stems.[1] Other compounds present include santolinatriene, camphene, and curcumene.[1] The essential oil of C. cinerea is predominantly composed of thujone, eucalyptol, and santolinatriene.[9]

-

Phenolic Compounds and Flavonoids : Cotula species contain significant amounts of polyphenols and flavonoids.[9][10] HPLC and LC-MS studies of C. anthemoides have identified phenolic acids (like gallic acid, p-coumaric acid, and ferulic acid), phenol alcohols (p-cresol), and flavonoids (quercetin).[11] The aerial parts of the plant generally show higher concentrations of total phenolic and flavonoid contents compared to the roots.[11]

-

Other Constituents : A wide range of other phytochemicals have been identified in Cotula species, including saponins, tannins, steroids, and terpenoids.[5][6][10] The presence of these compounds contributes to the plants' diverse biological activities.

Quantified Phytochemical Composition and Biological Activity

The following tables summarize quantitative data from various studies on Cotula species, providing a comparative overview of their phytochemical content and pharmacological activities.

Table 1: Major Components of Essential Oils from Cotula Species (%)

| Compound | C. anthemoides (Leaves & Stems) | C. anthemoides (Flowers) | C. cinerea |

| Camphor | 88.79[1] | 86.45[1] | 10.54[12] |

| trans-Thujone | 5.14[1] | 10.40[1] | 47.72[12] |

| Santolinatriene | - | - | 8.00[12] |

| Eucalyptol | - | - | 6.37[12] |

| Borneol | - | 0.11[1] | - |

Table 2: Total Phenolic and Flavonoid Content

| Species / Part | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |

| C. cinerea (Aerial Parts) | 485 (Gallic Acid Equivalent)[12] | - |

| C. anthemoides (Aerial Part) | Higher than root part[11] | Higher than root part[11] |

Table 3: Antioxidant and Anti-inflammatory Activity

| Species / Extract | Assay | Result |

| C. cinerea (Hydroethanolic Extract) | Nitric Oxide Inhibition (RAW 264.7 cells) | EC50: 105 ± 9 µg/mL[1] |

| C. cinerea (Infusion Extract) | Nitric Oxide Inhibition (RAW 264.7 cells) | EC50: 122 ± 6 µg/mL[1] |

| C. cinerea (Various Extracts) | DPPH & ABTS Assays | Higher scavenging activity than TROLOX[9] |

| C. anthemoides (Aerial Part) | DPPH Assay | Higher free radical scavenging than root part[11] |

Table 4: Antimicrobial Activity (Zone of Inhibition in mm)

| Species / Extract | Staphylococcus aureus (Gram +ve) | Escherichia coli (Gram -ve) | Klebsiella pneumoniae |

| C. anthemoides (Root & Aerial Extracts) | Effective Zone of Inhibition[4][11] | Effective Zone of Inhibition[4][11] | - |

| C. cinerea (Petroleum Ether & n-butanol) | - | - | Highest Susceptibility[13] |

Scientifically Validated Pharmacological Activities

Modern research has begun to validate many of the traditional uses of Cotula species, demonstrating a range of pharmacological effects.

-

Anti-inflammatory Activity : Extracts and essential oils from Cotula have shown potent anti-inflammatory properties.[1] The flower oil of C. anthemoides was particularly effective in reducing pro-inflammatory cytokines, tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells.[1][2] This supports its traditional use for treating inflammatory conditions like rheumatism.[1]

-

Antioxidant Activity : The high levels of phenolic and flavonoid compounds in Cotula species contribute to their strong antioxidant properties.[9][11] Extracts have demonstrated significant free radical scavenging activity in DPPH and ABTS assays, often exceeding that of standards like TROLOX.[9][11]

-

Antimicrobial Activity : Various extracts of C. anthemoides and C. cinerea have been found to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[1][11][13] These antibacterial effects are attributed to compounds like tannins and saponins that can disrupt bacterial cell membranes.[11]

-

Analgesic Activity : Extracts from C. cinerea have exhibited a central analgesic effect in both tail-flick and hot plate tests in animal models, supporting its traditional use for pain relief.[9]

-

Toxicity and Safety : Acute oral toxicity studies on C. cinerea extracts and essential oil showed no toxicity at doses up to 2000 mg/kg, suggesting a good safety profile for oral consumption.[9][14] However, some species may cause allergic reactions or skin irritation in certain individuals, and they should be avoided during pregnancy.[7]

Experimental Protocols and Methodologies

This section outlines the typical methodologies employed in the research cited, providing a framework for future studies.

A. Plant Material Extraction

-

Collection and Preparation : The aerial parts (leaves, stems, flowers) or roots of the Cotula species are collected, identified by a botanist, and cleaned. The plant material is then air-dried in the shade and ground into a fine powder.

-

Essential Oil Extraction : Hydrodistillation is commonly used. The powdered plant material is placed in a Clevenger-type apparatus with distilled water and heated for several hours. The collected essential oil is then dried over anhydrous sodium sulfate.

-

Solvent Extraction : Maceration or Soxhlet extraction is performed using solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, n-hexane, n-butanol). The powdered plant material is soaked in the solvent for a specified period, followed by filtration and concentration of the filtrate under reduced pressure using a rotary evaporator.

B. Phytochemical Analysis

-